Isoforskolin

Vue d'ensemble

Description

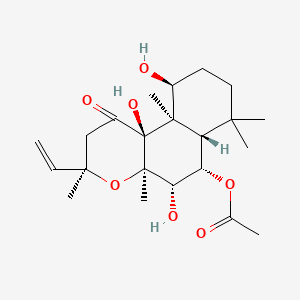

L’isoforskoline est un composé naturel isolé de la plante Coleus forskohlii, originaire du Yunnan, en Chine. C’est un diterpénoïde et un analogue de la forskoline, un autre composé dérivé de la même plante. L’isoforskoline a retenu l’attention en raison de ses propriétés pharmacologiques potentielles, notamment sa capacité à activer l’adénylyl cyclase et à augmenter les niveaux d’adénosine monophosphate cyclique (AMPc) .

Méthodes De Préparation

L’isoforskoline peut être synthétisée en utilisant la forskoline comme matière première. La préparation implique une réaction de transposition éthanoïque en présence d’un catalyseur basique et d’un solvant de dichlorométhane . La méthode de production industrielle consiste à ajouter de 0,6 à 0,8 pour cent d’isoforskoline dans la triacétine, à mélanger et à remuer complètement jusqu’à ce que la solution soit limpide et transparente .

Analyse Des Réactions Chimiques

Reaction Conditions:

Mechanism :

Under basic conditions, the acetyl group at position C7 of forskolin undergoes nucleophilic attack, leading to intramolecular migration. DCM’s low polarity stabilizes intermediates, while avoiding toxic solvents like benzene .

Solvent-Dependent Reaction Kinetics

Comparative studies highlight solvent selection as pivotal for reaction efficiency :

| Solvent | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|

| Dichloromethane | 48 | 85–90 | Optimal balance of speed/safety |

| Benzene | 120 | 82–85 | Toxic, slow kinetics |

| Tetrahydrofuran | 72 | <10 | Poor solubility of intermediates |

Post-Reaction Purification

Crude this compound is purified using ethyl acetate (EA) and petroleum ether (PE) crystallization :

-

EA:PE Ratio : 1:3 (v/v) achieves ≥99% purity after two recrystallizations .

-

Catalyst Recovery : Methanol washes (1.5L/kg catalyst) enable reuse of basic alumina .

Enzymatic Hydrolysis for Derivatives

While not directly producing this compound, lipase-mediated hydrolysis of Coleus extracts generates structurally related compounds like 7-deacetylforskolin :

-

Conditions : 1–5% lipase, 37°C, 12-hour incubation in ethanol/toluene .

-

Outcome : Selective deacetylation without altering the diterpene core .

Analytical Validation of Reactions

HPLC and LC-MS confirm reaction completion and purity :

-

Retention Time : this compound elutes at 8.2 min (vs. 9.1 min for forskolin) on C18 columns .

-

Mass Spec : [M+H]⁺ at m/z 410.3, distinct from forskolin’s m/z 434.3 .

Key Findings:

Applications De Recherche Scientifique

Anti-inflammatory Effects

Isoforskolin has been shown to exert significant anti-inflammatory effects, particularly in models of chronic obstructive pulmonary disease (COPD). Research indicates that this compound activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in reducing inflammation. A study demonstrated that this compound modulates the AQP4-SPP1-PIK3C3 pathway, alleviating inflammatory responses and improving lung function in COPD model rats . The findings suggest that this compound may serve as a potential therapeutic agent for managing COPD.

Metabolic Regulation

This compound has been investigated for its effects on glucose metabolism and fat reduction. In animal studies, this compound administration improved glucose metabolism and reduced adipocyte diameter in high-fat diet-induced obesity models. Specifically, it decreased blood glucose levels and inhibited the differentiation of mesenchymal stem cells into adipocytes . These findings indicate that this compound may be beneficial in managing obesity and related metabolic disorders.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. In models of Alzheimer's disease, this compound treatment reduced microglial activation and amyloid deposition in the brain, suggesting its potential as a therapeutic agent for neurodegenerative diseases . The activation of the cAMP/PKA pathway by this compound may contribute to cognitive enhancement and protection against neurodegeneration.

Antiviral Activity

This compound has demonstrated antiviral properties against various viruses. A study indicated that forskolin (and by extension, this compound) exhibited antiviral activity against hepatitis A virus (HAV) and herpes simplex viruses (HSV-1 and HSV-2). The compound's mechanism involves inhibiting specific viral targets, suggesting its potential application in antiviral therapies .

Table 1: Summary of Key Studies on this compound Applications

Mécanisme D'action

L’isoforskoline exerce ses effets en activant l’adénylyl cyclase, ce qui augmente les niveaux d’AMPc dans les cellules. Cette activation conduit à la modulation de diverses voies de signalisation, notamment la voie PIK3C3-AKT-mTOR. L’isoforskoline affecte également l’expression de facteurs inflammatoires clés tels que l’interleukine-1β, l’interleukine-6 et l’interleukine-8 .

Comparaison Avec Des Composés Similaires

L’isoforskoline est similaire à la forskoline, un autre diterpénoïde dérivé du Coleus forskohlii. Les deux composés activent l’adénylyl cyclase et augmentent les niveaux d’AMPc. L’isoforskoline est unique en sa capacité à moduler des voies de signalisation spécifiques, telles que la voie PIK3C3-AKT-mTOR, que la forskoline n’affecte pas . D’autres composés similaires comprennent le coléonol B, qui possède également des propriétés anti-inflammatoires .

Références

Activité Biologique

Isoforskolin (ISOF) is a bioactive compound derived from the plant Coleus forskohlii, which has garnered attention for its diverse biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, anti-inflammatory properties, metabolic effects, and potential therapeutic applications.

This compound primarily operates through the activation of adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This elevation in cAMP is crucial as it serves as a second messenger in various signaling pathways that regulate physiological processes such as inflammation, metabolism, and cell proliferation .

Key Mechanisms:

- Adenylyl Cyclase Activation: this compound stimulates adenylyl cyclase, enhancing cAMP production. This process is fundamental for mediating responses to hormones and neurotransmitters.

- Signal Modulation: Increased cAMP activates protein kinase A (PKA) and exchange proteins directly activated by cAMP (EPAC), influencing multiple downstream signaling pathways .

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro and in vivo experiments indicate that it can attenuate inflammation induced by lipopolysaccharide (LPS), a component of bacterial cell walls that triggers immune responses.

Research Findings:

- A study showed that this compound treatment downregulated pro-inflammatory cytokines such as IL-1β and TNF-α in mononuclear leukocytes exposed to LPS. This effect was associated with the inhibition of the TLR4/MyD88/NF-κB signaling pathway, which is pivotal in mediating inflammatory responses .

- Another investigation highlighted that this compound reduced protein levels of inflammatory markers in animal models, suggesting its potential utility in managing inflammatory diseases .

Metabolic Effects

This compound has been linked to beneficial metabolic effects, particularly concerning glucose metabolism and fat reduction. Research indicates that it may help improve insulin sensitivity and reduce adipocyte (fat cell) size.

Key Findings:

- In high-fat diet-fed mice, administration of this compound significantly decreased blood glucose levels and reduced the diameter of subcutaneous adipocytes. This suggests a role in combating obesity and metabolic syndrome .

- The compound also inhibited the differentiation of mesenchymal stem cells into adipocytes, indicating its potential for weight management strategies .

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications across various fields:

- Anti-inflammatory Treatments: Its ability to modulate inflammatory pathways positions this compound as a candidate for treating conditions like asthma, arthritis, and other inflammatory disorders.

- Metabolic Disorders: this compound's effects on glucose metabolism make it a candidate for research into diabetes management and obesity treatment.

- Cardiovascular Health: Due to its vasodilatory effects mediated by cAMP elevation, this compound may have applications in cardiovascular therapies.

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Case Study 1: A clinical trial involving patients with asthma showed that intravenous administration of forskolin (the parent compound) improved airway dilation, suggesting that this compound may have similar respiratory benefits .

- Case Study 2: In a double-blind placebo-controlled trial, participants receiving forskolin exhibited significant reductions in body fat percentage compared to the placebo group, highlighting its potential role in weight loss interventions .

Tables Summarizing Key Data

| Biological Activity | Mechanism | Effects Observed |

|---|---|---|

| Anti-inflammatory | TLR4/MyD88/NF-κB inhibition | Reduced IL-1β and TNF-α levels |

| Metabolic regulation | cAMP elevation | Improved glucose tolerance; reduced adipocyte size |

| Cardiovascular effects | Adenylyl cyclase activation | Vasodilation; improved heart function |

Propriétés

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(28-12(2)23)17(26)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOQVZCSBYBUPB-KGGHGJDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3([C@H]1O)C)(C)C=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64657-21-2 | |

| Record name | Isoforskolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64657-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoforskolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064657212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Naphtho[2,1-b]pyran-1-one, 6-(acetyloxy)-3-ethenyldodecahydro-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aR,5S,6S,6aS,10S,10aR,10bS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFORSKOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/256AFQ3YUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.